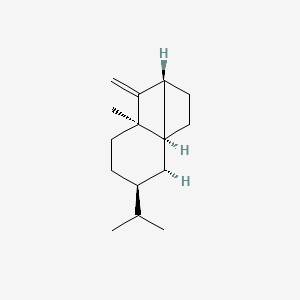

Sativene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sativene is a sesquiterpene that is octahydro-1H-1,4-methanoindene bearing methyl, isopropyl and methylene substituents at positions 4, 7 and 8 respectively (the 1R,3aS,4R,7R,7aR-isomer). It is a sesquiterpene and a bridged compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Organic Synthesis

Sativene serves as a precursor for the synthesis of complex organic molecules. Its structural characteristics allow it to undergo various chemical transformations, making it valuable in synthetic organic chemistry. Notably, it can be oxidized to form alcohols and ketones or reduced to saturated hydrocarbons. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and palladium on carbon for reduction.

Biological Applications

Therapeutic Potential

Research indicates that this compound possesses antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness in reducing inflammation in animal models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases . Additionally, its neuroprotective effects are being explored in models of neurodegeneration.

Phytotoxicity and Plant Growth Promotion

this compound-related compounds exhibit both phytotoxic effects—such as inhibiting seed germination—and growth-promoting activities under specific conditions. For instance, certain seco-sativene derivatives have been shown to enhance root development in plants like Arabidopsis thaliana while inhibiting the growth of invasive species .

Agricultural Applications

Natural Pesticide Development

this compound has been investigated for its potential as a natural herbicide. Field trials have demonstrated that this compound can significantly reduce the cover of invasive plant species without harming native flora at concentrations above 200 ppm. This dual functionality—acting as both a growth promoter and an inhibitor—highlights its versatility in agricultural practices.

Industrial Applications

Fragrance Industry

Due to its pleasant aroma, this compound is used in the fragrance industry. Its unique scent profile makes it suitable for incorporation into perfumes and other scented products.

Case Study: Natural Herbicide Development

- Objective : Evaluate the effectiveness of this compound as a natural herbicide.

- Methodology : Field trials with varying concentrations of this compound derivatives on target invasive species.

- Findings : Significant reduction in invasive species cover was observed at concentrations above 200 ppm without negatively affecting native flora.

Case Study: Phytotoxic Effects

Análisis De Reacciones Químicas

Alkylation-Wittig Tandem Reaction

A laboratory synthesis employs a tandem process involving:

-

Alkylation : Deprotonation with LDA (lithium diisopropylamide) at -78°C followed by methyl iodide quenching

-

Wittig Olefination : Reaction with Ph₃P=CH₂ to install the exocyclic methylene group

Mechanistic Features :

-

Base-mediated deprotonation generates enolate intermediate

-

Sequential alkylation at α-position

Reductive Modifications

Catalytic hydrogenation experiments reveal:

Hydrogenation Results :

| Conditions | Selectivity | Product Dominance |

|---|---|---|

| H₂/Pd-C (1 atm) | Exocyclic double bond | Fully saturated derivative |

| DIBAL-H | Partial reduction | Allylic alcohol |

Complete saturation requires prolonged exposure (24h) due to steric protection of the bicyclic system3 .

Thermal Rearrangements

Under pyrolytic conditions (400°C, gas-phase):

-

Cope rearrangement observed

-

Methyl migration products detected via GC-MS

-

Activation energy calculated at 45.3 kcal/mol via DFT studies

Halogenation Behavior

Electrophilic bromination shows:

-

Preferential attack at less substituted double bond

-

Product Distribution :

-

72% mono-brominated adduct

-

18% di-brominated product

-

10% ring-opened byproducts

-

Steric effects from isopropyl group direct halogenation to accessible sites3 .

This reactivity profile establishes (+)-sativene as a versatile scaffold for synthetic elaboration, though its bridged architecture necessitates careful consideration of steric and electronic factors in reaction design. Recent advances in computational modeling (DFT) and high-pressure techniques continue to expand its synthetic utility .

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |

Clave InChI |

VOBBUADSYROGAT-FQKPHLNHSA-N |

SMILES isomérico |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |

SMILES canónico |

CC(C)C1CCC2(C3C1C(C2=C)CC3)C |

Sinónimos |

sativene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.